molecular formula C17H21NO3S2 B12036599 3-Hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 611185-79-6

3-Hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12036599
CAS No.: 611185-79-6
M. Wt: 351.5 g/mol
InChI Key: VGNHSROJURPTBL-RVDMUPIBSA-N
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Description

3-Hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-hexyl-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Nitrated or halogenated derivatives of the benzylidene group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant and antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial effects are believed to result from the disruption of microbial cell membranes and inhibition of essential enzymes. In terms of its anticancer properties, the compound may induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

3-Hexyl-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

    3-Phenyl-2-thioxo-1,3-thiazolidin-4-one: Known for its antimicrobial and anticancer activities.

    3-Methyl-2-thioxo-1,3-thiazolidin-4-one: Studied for its antioxidant and anti-inflammatory properties.

    3-Benzyl-2-thioxo-1,3-thiazolidin-4-one: Investigated for its potential as an enzyme inhibitor and therapeutic agent.

The unique combination of a hexyl chain and a hydroxy-methoxybenzylidene group in this compound distinguishes it from these similar compounds, potentially enhancing its chemical reactivity and biological activity.

Properties

CAS No.

611185-79-6

Molecular Formula

C17H21NO3S2

Molecular Weight

351.5 g/mol

IUPAC Name

(5E)-3-hexyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H21NO3S2/c1-3-4-5-6-9-18-16(20)15(23-17(18)22)11-12-7-8-13(19)14(10-12)21-2/h7-8,10-11,19H,3-6,9H2,1-2H3/b15-11+

InChI Key

VGNHSROJURPTBL-RVDMUPIBSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)OC)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=S

Origin of Product

United States

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